Cas no 2137143-59-8 ((9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate)

(9H-フルオレン-9-イル)メチル (2S)-2-(2-クロロエチル)ピロリジン-1-カルボキシレートは、保護基として広く利用されるFmoc基を有するピロリジン誘導体です。この化合物は、特にペプチド合成において重要な中間体として機能し、立体選択的な反応を可能にする(2S)配置を特徴とします。2-クロロエチル基の存在により、さらなる官能基変換のための反応点を提供します。Fmoc保護基は穏やかな塩基条件で脱保護可能であり、多段階合成における高い選択性を実現します。結晶性が良好なため精製が容易で、有機溶媒に対する溶解性も良好です。これらの特性から、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして活用されています。

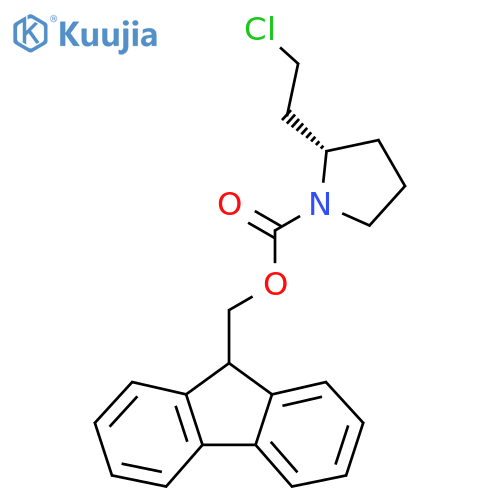

2137143-59-8 structure

商品名:(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate

- 2137143-59-8

- EN300-1178696

-

- インチ: 1S/C21H22ClNO2/c22-12-11-15-6-5-13-23(15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2/t15-/m0/s1

- InChIKey: RTFVRZFPUQYTQF-HNNXBMFYSA-N

- ほほえんだ: ClCC[C@@H]1CCCN1C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 355.1339066g/mol

- どういたいしつりょう: 355.1339066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 449

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 29.5Ų

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1178696-5000mg |

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate |

2137143-59-8 | 5000mg |

$3562.0 | 2023-10-03 | ||

| Enamine | EN300-1178696-100mg |

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate |

2137143-59-8 | 100mg |

$1081.0 | 2023-10-03 | ||

| Enamine | EN300-1178696-250mg |

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate |

2137143-59-8 | 250mg |

$1131.0 | 2023-10-03 | ||

| Enamine | EN300-1178696-0.5g |

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate |

2137143-59-8 | 0.5g |

$1180.0 | 2023-06-08 | ||

| Enamine | EN300-1178696-0.1g |

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate |

2137143-59-8 | 0.1g |

$1081.0 | 2023-06-08 | ||

| Enamine | EN300-1178696-1.0g |

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate |

2137143-59-8 | 1g |

$1229.0 | 2023-06-08 | ||

| Enamine | EN300-1178696-10000mg |

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate |

2137143-59-8 | 10000mg |

$5283.0 | 2023-10-03 | ||

| Enamine | EN300-1178696-500mg |

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate |

2137143-59-8 | 500mg |

$1180.0 | 2023-10-03 | ||

| Enamine | EN300-1178696-1000mg |

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate |

2137143-59-8 | 1000mg |

$1229.0 | 2023-10-03 | ||

| Enamine | EN300-1178696-0.05g |

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate |

2137143-59-8 | 0.05g |

$1032.0 | 2023-06-08 |

(9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

2137143-59-8 ((9H-fluoren-9-yl)methyl (2S)-2-(2-chloroethyl)pyrrolidine-1-carboxylate) 関連製品

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量